molecular formula C22H30N2O8 B12633671 (1S,2R,6R,9R)-N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

(1S,2R,6R,9R)-N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

Cat. No.: B12633671
M. Wt: 450.5 g/mol
InChI Key: DBSJOFBBECDESI-USTIXULFSA-N
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Description

The compound “(1S,2R,6R,9R)-N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecane-8-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tricyclic core, introduction of the methoxyanilino group, and final carboxamide formation. Each step would require specific reaction conditions, such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

Industrial production of such a complex compound would involve optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions would vary depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxyanilino group could lead to the formation of a nitro group.

Scientific Research Applications

Chemistry

In chemistry, the compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other tricyclic molecules with methoxyanilino and carboxamide groups. Examples could be:

  • Tricyclic antidepressants
  • Methoxyaniline derivatives
  • Carboxamide-containing drugs

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and its tricyclic structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H30N2O8

Molecular Weight

450.5 g/mol

IUPAC Name

(1S,2R,6R,9R)-N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

InChI

InChI=1S/C22H30N2O8/c1-11(18(25)24-12-9-7-8-10-13(12)27-6)23-19(26)16-14-15(30-21(2,3)29-14)17-20(28-16)32-22(4,5)31-17/h7-11,14-17,20H,1-6H3,(H,23,26)(H,24,25)/t11?,14-,15+,16?,17-,20-/m1/s1

InChI Key

DBSJOFBBECDESI-USTIXULFSA-N

Isomeric SMILES

CC(C(=O)NC1=CC=CC=C1OC)NC(=O)C2[C@H]3[C@@H]([C@@H]4[C@H](O2)OC(O4)(C)C)OC(O3)(C)C

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C

Origin of Product

United States

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